![molecular formula C12H20N2O3 B1373863 tert-Butyl 4-acryloylpiperazine-1-carboxylate CAS No. 270594-18-8](/img/structure/B1373863.png)
tert-Butyl 4-acryloylpiperazine-1-carboxylate
Overview
Description
Tert-butyl 4-acryloylpiperazine-1-carboxylate is a synthetic derivative of piperazine, characterized by the presence of a tertiary butyl group attached to the piperazine nitrogen atom. This compound is known for its applications in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-acryloylpiperazine-1-carboxylate typically involves the reaction of piperazine-1-carboxylate tert-butyl ester with acryloyl chloride. The reaction is carried out in the presence of a solvent such as dichloromethane (DCM) and a base like pyridine. The reaction mixture is maintained at a low temperature initially and then allowed to reach room temperature naturally .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-acryloylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:
Addition Reactions: The acrylate group can participate in addition reactions with nucleophiles.
Substitution Reactions: The piperazine ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Addition Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Substitution Reactions: Reagents like alkyl halides or acyl chlorides are used, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, addition reactions with amines can yield amide derivatives, while substitution reactions with alkyl halides can produce N-alkylated piperazine derivatives .
Scientific Research Applications
Drug Synthesis
Pharmaceutical Intermediate
TBAPC serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, it can be utilized in the synthesis of piperazine derivatives, which have been studied for their potential in treating conditions such as anxiety and depression .
Case Study: Synthesis of Piperazine Derivatives
A notable application is its use in synthesizing piperazine-based drugs. Research has indicated that derivatives of TBAPC exhibit enhanced biological activity compared to their parent compounds. For example, modifications to the piperazine ring can improve binding affinity to specific receptors, making them more effective as anxiolytics or antidepressants .
Polymer Chemistry
Polymerization Reagent
TBAPC is also used as a monomer in polymer chemistry. Its acrylate group allows for free radical polymerization, leading to the formation of polymers with diverse properties. These polymers can be tailored for specific applications, such as drug delivery systems or hydrogels.
Table 1: Properties of Polymers Derived from TBAPC
Property | Value |
---|---|
Glass Transition Temp | Varies based on formulation |
Solubility | Water-soluble |
Biocompatibility | High |
Organic Synthesis
Reagent in Organic Reactions
TBAPC can act as a reagent in various organic reactions, including nucleophilic substitutions and Michael additions. Its utility arises from the reactivity of the acrylate moiety, which can undergo addition reactions with nucleophiles.
Example Reaction: Michael Addition
In a typical Michael addition reaction, TBAPC can react with thiols or amines to form adducts that are useful in further synthetic pathways. This property is particularly valuable in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl 4-acryloylpiperazine-1-carboxylate is primarily related to its ability to interact with biological molecules. The acrylate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The piperazine ring can also interact with various molecular targets, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds like piperazine-1-carboxylate tert-butyl ester share structural similarities.
Acrylate Derivatives: Compounds containing the acrylate functional group, such as acryloyl chloride.
Uniqueness
Tert-butyl 4-acryloylpiperazine-1-carboxylate is unique due to the combination of the piperazine ring and the acrylate group, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound in various research applications.
Biological Activity
tert-Butyl 4-acryloylpiperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, characterization, and biological evaluation, with a focus on its mechanism of action and therapeutic applications.
- Chemical Name: this compound
- CAS Number: 270594-18-8
- Molecular Formula: CHNO
- Molecular Weight: 240.2993 g/mol
- Purity: ≥95% .
Synthesis
The synthesis of this compound involves the reaction of tert-butyl piperazine-1-carboxylate with an appropriate acrylating agent under controlled conditions. The process typically includes the following steps:
-
Reagents Preparation:
- tert-butyl piperazine-1-carboxylate
- Acrylating agent (e.g., acryloyl chloride)
-
Reaction Conditions:
- Solvent: Dimethylformamide (DMF)
- Temperature: Room temperature or slightly elevated
- Time: Several hours until completion.
-
Purification:
- The crude product is purified using column chromatography or recrystallization techniques.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in DNA repair processes such as Poly(ADP-ribose) polymerase (PARP). Inhibition of PARP can lead to increased sensitivity of cancer cells to DNA-damaging agents, making this compound a candidate for anticancer therapy.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values: The compound demonstrated IC50 values ranging from 10 to 30 µM, indicating effective inhibition of cell proliferation .
Case Studies
- Study on PARP Inhibition:
- Molecular Docking Studies:
Table of Biological Activities
Properties
IUPAC Name |
tert-butyl 4-prop-2-enoylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-5-10(15)13-6-8-14(9-7-13)11(16)17-12(2,3)4/h5H,1,6-9H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWYMLPKVWSPDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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